2-(3-Bromophenyl)piperidine
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Overview
Description
2-(3-Bromophenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and the presence of a bromophenyl group at the second position of the piperidine ring imparts unique chemical properties to this compound. It is often used in various chemical reactions and has significant applications in scientific research and industry.
Mechanism of Action
Target of Action
This compound is a relatively new chemical entity and its specific biological targets are still under investigation .
Mode of Action
It is known that many piperidine derivatives interact with various receptors and enzymes in the body, which could potentially lead to therapeutic effects .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
It’s worth noting that other piperidine derivatives have been found to exhibit a range of biological activities, including anticancer effects .
Biochemical Analysis
Biochemical Properties
Piperidine derivatives, which include 2-(3-Bromophenyl)piperidine, have been found to exhibit various pharmacological activities These activities could potentially involve interactions with enzymes, proteins, and other biomolecules
Cellular Effects
Piperidine derivatives have been found to exhibit anticancer properties when used against various types of cancer cells These effects could potentially involve alterations in cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Piperidine derivatives have been found to regulate multiple signaling molecules such as cell cycle proteins, anti-apoptotic proteins, and others These interactions could potentially explain the observed pharmacological activities of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)piperidine typically involves the reaction of 3-bromobenzaldehyde with piperidine under specific conditions. One common method is the reductive amination of 3-bromobenzaldehyde with piperidine in the presence of a reducing agent such as sodium triacetoxyborohydride . This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The piperidine ring can undergo oxidation to form piperidinones, while reduction reactions can modify the bromophenyl group.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylpiperidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(3-Bromophenyl)piperidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure without the bromophenyl group, used in various chemical syntheses.
Pyridine Derivatives: Compounds with a nitrogen atom in a six-membered ring, often used in pharmaceuticals and agrochemicals.
Thienopyridine Compounds: Similar to pyridine derivatives but with a sulfur atom, used as antimicrobial agents.
Uniqueness
2-(3-Bromophenyl)piperidine is unique due to the presence of the bromophenyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of complex molecules and the development of new therapeutic agents.
Properties
IUPAC Name |
2-(3-bromophenyl)piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c12-10-5-3-4-9(8-10)11-6-1-2-7-13-11/h3-5,8,11,13H,1-2,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIABJNAPJPTVKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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